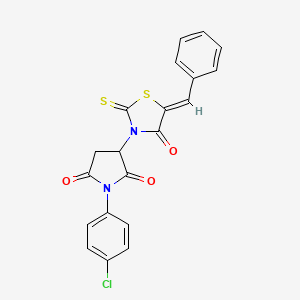
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H13ClN2O3S2 and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C17H14ClN1O3S2, with a molecular weight of 371.88 g/mol. The structure features a thiazolidinone ring fused with a pyrrolidine moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with substituted phenyl groups. Various methods have been reported in literature, focusing on optimizing yield and purity while minimizing by-products. For instance, the reaction conditions can be adjusted to enhance the formation of the desired Z-isomer.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Key findings include:
- Cell Line Studies : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer cells. For example, it demonstrated a GI50 value of 0.62 µM against HOP-92 cells and 2.50 µM against CCRF-CEM cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation. The compound may also disrupt microtubule dynamics, leading to cell cycle arrest .
- Selectivity : Notably, studies have shown that normal human fibroblasts are less affected by this compound compared to cancer cells, suggesting a degree of selectivity that could minimize side effects during therapeutic use .
Other Biological Activities
In addition to anticancer effects, thiazolidinone derivatives have been investigated for other biological activities:
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can contribute to their overall therapeutic profile by reducing oxidative stress in cells .
- Antidiabetic Effects : Certain modifications of thiazolidinones have shown promise in diabetes management by enhancing insulin sensitivity and reducing blood glucose levels .
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound:
- Study on Leukemia Cells : A study evaluated the cytotoxic effects on different leukemia cell lines and found that this compound significantly inhibited cell proliferation at micromolar concentrations .
- Microtubule Disruption : Another investigation focused on its ability to disrupt microtubule formation in cancer cells, which is crucial for their division and growth .
Data Tables
| Activity | Cell Line | GI50 (µM) |
|---|---|---|
| Anticancer Activity | HOP-92 | 0.62 |
| CCRF-CEM | 2.50 | |
| RPMI-8226 | 2.52 | |
| Antioxidant Activity | MCF-7 | EC50 = 0.16 |
| A2780 | EC50 = 0.11 | |
| HT-29 | EC50 = 0.12 |
属性
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S2/c21-13-6-8-14(9-7-13)22-17(24)11-15(18(22)25)23-19(26)16(28-20(23)27)10-12-4-2-1-3-5-12/h1-10,15H,11H2/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPLHUOXWKGDG-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














